

# 2-Cyclopentylazepane: A Physicochemical and Biological Profile

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## Compound of Interest

Compound Name: 2-Cyclopentylazepane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Cyclopentylazepane** is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted with a cyclopentyl group at the 2-position. The azepane scaffold is a recurring motif in a variety of biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anticonvulsant properties.<sup>[1][2][3][4][5]</sup> The conformational flexibility of the azepane ring, influenced by its substituents, is often a key determinant of its biological activity, making the study of its physicochemical properties crucial for drug design and development.<sup>[4]</sup> This technical guide provides a summary of the computed physicochemical properties of **2-Cyclopentylazepane**, detailed experimental protocols for their determination, and a generalized overview of the potential biological significance of azepane-containing compounds.

## Physicochemical Properties of 2-Cyclopentylazepane

Quantitative data for the physicochemical properties of **2-Cyclopentylazepane** are primarily based on computational models. The following table summarizes these computed values.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>21</sub> N	PubChem[6]
Molecular Weight	167.29 g/mol	PubChem[6]
XLogP3	2.9	PubChem[6]
Hydrogen Bond Donor Count	1	PubChem[6]
Hydrogen Bond Acceptor Count	1	PubChem[6]
Rotatable Bond Count	1	PubChem[6]
Topological Polar Surface Area	12 Å <sup>2</sup>	PubChem[6]
Exact Mass	167.167400 g/mol	PubChem[6]
Monoisotopic Mass	167.167400 g/mol	PubChem[6]

Note: The values presented are computationally derived and have not been experimentally verified.

## Experimental Protocols for Physicochemical Property Determination

The following are detailed, standard experimental protocols for determining the key physicochemical properties of a solid organic compound like **2-Cyclopentylazepane**.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, well-defined temperature range.[7][8]

Methodology: Capillary Method using a Melting Point Apparatus[7][9][10][11]

- **Sample Preparation:** A small amount of the dry, finely powdered **2-Cyclopentylazepane** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded. This range is the melting point of the substance.
- **Purity Check:** A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.<sup>[7][8]</sup>

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method<sup>[12][13][14][15][16]</sup>

- **Sample Preparation:** A small volume (a few milliliters) of liquid **2-Cyclopentylazepane** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.
- **Observation:** As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Aqueous Solubility Determination

Aqueous solubility is a measure of the amount of a substance that can dissolve in water at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method[17][18][19][20][21]

- **Sample Preparation:** An excess amount of solid **2-Cyclopentylazepane** is added to a known volume of purified water in a sealed vial or flask.
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
- **Quantification:** The concentration of **2-Cyclopentylazepane** in the clear, saturated aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

## pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine like **2-Cyclopentylazepane**, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

Methodology: Potentiometric Titration[22][23][24][25][26]

- **Sample Preparation:** A known amount of **2-Cyclopentylazepane** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if the compound has low water solubility. The solution is then acidified with a standard solution of a strong acid (e.g., HCl).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the amine has been neutralized.

## logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- **Principle:** This method correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its logP value.
- **Calibration:** A series of standard compounds with known logP values are injected into the RP-HPLC system under isocratic conditions (a constant mobile phase composition, typically a mixture of water and an organic solvent like methanol or acetonitrile). A calibration curve is generated by plotting the logarithm of the capacity factor ( $k'$ ) against the known logP values.
- **Sample Analysis:** **2-Cyclopentylazepane** is injected into the same RP-HPLC system under the identical conditions used for the standards.
- **Calculation:** The retention time of **2-Cyclopentylazepane** is used to calculate its capacity factor. The logP of the compound is then determined from the calibration curve.

## Potential Biological Significance of Azepane Derivatives

While specific biological activities for **2-Cyclopentylazepane** are not yet documented, the broader class of azepane-containing molecules has shown significant therapeutic potential. The cyclopentyl moiety is also a common feature in drug design, often introduced to enhance potency and modulate physicochemical properties.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Azepane derivatives have been investigated for a variety of biological targets and have shown promise as:

- Anticancer agents: Some azepane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[\[1\]](#)[\[5\]](#)
- Antimicrobial agents: The azepane scaffold has been incorporated into molecules with antibacterial and antifungal activities.[\[1\]](#)[\[5\]](#)
- Anticonvulsants: Certain azepane derivatives have shown efficacy in models of epilepsy.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Anti-Alzheimer's disease agents: The azepane ring is present in compounds designed to target pathways implicated in neurodegenerative diseases.[\[1\]](#)[\[5\]](#)
- Histamine H3 Receptor Antagonists: Azepane derivatives have been developed as potent and selective antagonists of the H3 receptor, with potential applications in treating neurological and inflammatory disorders.[\[4\]](#)[\[5\]](#)
- $\alpha$ -Glucosidase Inhibitors: Some azepane-based molecules have been found to inhibit  $\alpha$ -glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for the treatment of diabetes.[\[5\]](#)

The following diagram illustrates a generalized workflow for the initial stages of drug discovery, highlighting the importance of physicochemical profiling for a novel compound like **2-Cyclopentylazepane**.

Caption: Early-stage drug discovery workflow.

## Conclusion

**2-Cyclopentylazepane** represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties are currently lacking, the computational data and established experimental protocols provided in this guide offer a solid foundation for researchers. The known biological activities of the broader class of azepane derivatives suggest that **2-Cyclopentylazepane** and its analogs could be valuable starting points for the development of new therapeutic agents. Further research to experimentally determine its physicochemical properties and to explore its biological activity is warranted.

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